Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol . It is known for its unique structure, which includes a furo[2,3-c]pyridine core with a chlorine atom at the 5-position and a methyl ester group at the 2-position . This compound is used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent to form the methyl ester . This is followed by a cyclization reaction to form the furo[2,3-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furo[2,3-c]pyridine ring can undergo oxidation or reduction reactions, depending on the reagents used.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the furo[2,3-c]pyridine ring.
Reduction: Reduced derivatives of the furo[2,3-c]pyridine ring.
Hydrolysis: 5-chlorofuro[2,3-c]pyridine-2-carboxylic acid.
Mechanism of Action
The mechanism of action of Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the furo[2,3-c]pyridine ring system play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 5-chloropyrazine-2-carboxylate
- Methyl 5-chlorofuran-2-carboxylate
Uniqueness
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is unique due to its furo[2,3-c]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGOBITWBBTURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2O1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315362-16-3 |
Source
|
Record name | methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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